5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
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Overview
Description
5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione can be achieved through various methods. One common approach involves the reaction of pyrrole derivatives with chloramine and formamidine acetate. This method has been optimized to yield the desired compound with high efficiency . Another method involves the use of bromohydrazone intermediates, which are then cyclized to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is carefully monitored to ensure high yield and purity. Continuous feeding of reactants and control of reaction conditions are crucial to minimize side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and potassium fluoride are employed for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which is crucial in cancer research.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects . The compound also targets RNA-dependent RNA polymerase, which is essential for the replication of RNA viruses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares a similar structure but lacks the chlorine substituent.
Remdesivir: An antiviral drug that contains the pyrrolo[2,1-f][1,2,4]triazine moiety and is used to treat COVID-19.
Avapritinib: A kinase inhibitor used in cancer therapy that also contains the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Uniqueness
5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione is unique due to its specific chlorine substitution, which can enhance its biological activity and selectivity. This makes it a valuable compound in drug development and other scientific research applications .
Properties
Molecular Formula |
C6H4ClN3O2 |
---|---|
Molecular Weight |
185.57 g/mol |
IUPAC Name |
5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
InChI |
InChI=1S/C6H4ClN3O2/c7-3-1-2-10-4(3)5(11)8-6(12)9-10/h1-2H,(H2,8,9,11,12) |
InChI Key |
CKBGAZOHOBTHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1Cl)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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